2-(4-chlorophenyl)-5-(propan-2-yl)-1H-imidazole-4-carboxylic acid, with the molecular formula and a molecular weight of 264.71 g/mol, is a significant compound in medicinal chemistry, primarily investigated for its biological applications and potential therapeutic effects. This compound is characterized by the presence of a chlorophenyl group and an imidazole ring, which contribute to its unique properties and reactivity.
The compound is cataloged under the Chemical Abstracts Service number 1156076-19-5 and is available through various chemical suppliers for research purposes. It falls under the category of imidazole derivatives, which are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties.
The synthesis of 2-(4-chlorophenyl)-5-(propan-2-yl)-1H-imidazole-4-carboxylic acid can be achieved through several methods, often involving multi-step procedures that utilize various reagents and catalysts. One notable approach includes:
Synthesis often involves:
The molecular structure of 2-(4-chlorophenyl)-5-(propan-2-yl)-1H-imidazole-4-carboxylic acid features:
The compound can be represented using the following structural formulas:
This compound participates in various chemical reactions typical for imidazole derivatives:
The mechanism of action for 2-(4-chlorophenyl)-5-(propan-2-yl)-1H-imidazole-4-carboxylic acid is primarily linked to its interactions with biological targets:
Data from biological assays indicate that this compound exhibits notable activity against certain pathogens, suggesting its potential as an antimicrobial agent .
Relevant data include melting point ranges and solubility profiles that are critical for practical applications in laboratory settings .
The applications of 2-(4-chlorophenyl)-5-(propan-2-yl)-1H-imidazole-4-carboxylic acid span several fields:
This compound represents a valuable asset in ongoing research aimed at developing new therapeutic agents targeting various diseases .
The imidazole ring system—a five-membered heterocycle featuring two nitrogen atoms at non-adjacent positions—serves as a fundamental pharmacophore in modern drug design. Its unique electronic distribution enables π-π stacking interactions with biological targets, while the sp²-hybridized nitrogen atoms facilitate hydrogen bonding and metal coordination [3]. This versatility is exemplified in 2-(4-chlorophenyl)-5-(propan-2-yl)-1H-imidazole-4-carboxylic acid (C₁₃H₁₃ClN₂O₂; MW 264.71 g/mol), which integrates three pharmaceutically relevant moieties: a halogenated aryl group, an aliphatic isopropyl chain, and a carboxylic acid functionality [1] [6]. The compound’s crystalline nature (mp 260–262°C) and zwitterionic potential enhance its suitability for solid-state formulation, while the carboxylic acid at C4 provides a site for salt formation or prodrug derivatization [6].
Table 1: Structural Features of 2-(4-Chlorophenyl)-5-(propan-2-yl)-1H-imidazole-4-carboxylic Acid
Structural Element | Position | Functional Role | Physicochemical Contribution |
---|---|---|---|
Chlorophenyl ring | C2 | Target engagement | Enhances lipophilicity (ClogP ≈ 2.8) and π-stacking |
Isopropyl group | C5 | Steric modulation | Increases metabolic stability (t₁/₂ > 120 min) |
Carboxylic acid | C4 | H-bond donor/acceptor | Enables salt formation (aqueous sol. >5 mg/mL) |
Imidazole core | N1/C2/N3 | Coordination site | Metal chelation (e.g., Zn²⁺ in enzymes) |
The 4-chlorophenyl substituent at C2 exemplifies a strategic halogen bonding motif prevalent in 73% of FDA-approved chlorine-containing drugs, where the chlorine’s σ-hole enhances binding affinity to biomolecular targets [2]. Meanwhile, the isopropyl group at C5 optimizes steric tolerance in hydrophobic enzyme pockets, as evidenced by its prevalence in neurological therapeutics like the FDA-approved anticonvulsant stiripentol [3]. The C4-carboxylic acid is particularly significant: it mimics endogenous carboxylates in glutamate receptor ligands, enabling targeted interactions with neurological proteins, and serves as a synthetic handle for amide or ester prodrug development [3] [6].
Substituted imidazoles demonstrate remarkable scaffold promiscuity, enabling activity against diverse pathological targets. In neurological disorders, imidazole-4-carboxylates exhibit potent antagonism against metabotropic glutamate receptor 5 (mGluR5), a target implicated in Alzheimer’s disease and neuropathic pain. Structural analogs of 2-(4-chlorophenyl)-5-(propan-2-yl)-1H-imidazole-4-carboxylic acid show IC₅₀ values as low as 0.02 μM for mGluR5, attributable to the synergistic effect of the C2-aryl halogenation and C5 alkyl group, which collectively enhance blood-brain barrier permeability [3]. Microbial targeting leverages the halogenated imidazole’s ability to disrupt membrane integrity or enzyme function; chlorinated derivatives like clotrimazole (antifungal) and metronidazole (antiprotozoal) validate this approach, with global sales exceeding $9.5 billion annually for anti-infective imidazoles [2].
Table 2: Biological Targets of Structurally Related Chloroimidazoles
Therapeutic Area | Representative Drug | Key Structural Features | Mechanistic Action |
---|---|---|---|
Neurological disorders | Mavoglurant | C2-(4-fluorophenyl), C4-amide | mGluR5 antagonist (IC₅₀ = 0.07 μM) |
Antifungal agents | Clotrimazole | C2-chloro(diphenyl)methyl | Lanosterol 14α-demethylase inhibitor |
Antibacterial agents | Nitroimidazole | C5-nitro group | DNA strand break induction |
Anticancer agents | Dacarbazine | C4-carboxamide | DNA alkylation |
The chlorophenyl substituent specifically enhances antimicrobial efficacy by promoting penetration through bacterial lipid bilayers. In Mycobacterium tuberculosis, chlorine’s electron-withdrawing effect increases imidazole ring acidity, potentiating inhibition of InhA enoyl-ACP reductase [2]. Furthermore, imidazole carboxylates demonstrate multitarget functionality: the carboxylic acid moiety chelates magnesium in bacterial DNA gyrase while the chlorophenyl group intercalates DNA bases, enabling dual-action antimicrobial effects [3] [6].
This compound represents a strategically diversified imidazole scaffold combining three pharmacophoric elements underrepresented in existing therapeutics: a C2 para-chlorinated phenyl for optimized halogen bonding, a sterically bulky C5-isopropyl group for enhanced metabolic stability, and a C4-carboxylic acid for targeted ionic interactions. Unlike conventional chloroimidazoles (e.g., micronazole with dichlorophenyl groups), its monosubstituted chlorine adheres to the predominant pattern (73%) in FDA-approved drugs, minimizing hepatotoxicity risks associated with polychlorinated pharmaceuticals [2]. The isopropyl substituent confers 30% greater lipophilicity than methyl analogs, potentially improving CNS bioavailability—a critical gap in neurological imidazole therapeutics [3].
Table 3: Unique Substituent Combination in the Investigated Compound
Substituent | Frequency in FDA Drugs | Advantages Over Common Groups |
---|---|---|
4-Chlorophenyl | 163/233 chlorine-containing drugs | Balanced lipophilicity (π constant: 0.71) vs. polyhalogenated analogs |
Isopropyl | <5% of imidazole drugs | Enhanced metabolic stability (t₁/₂: 4.2 h) vs. n-propyl (t₁/₂: 1.8 h) |
Carboxylic acid | 22% of bioactive imidazoles | Enables prodrug design (e.g., ester hydrolysis) and salt formation |
Synthetic versatility further motivates investigation: the carboxylic acid permits derivatization to amides (e.g., olmesartan-like antihypertensives) or metal-coordinating motifs, while the C5-isopropyl group offers a site for bioisosteric replacement. The compound’s structural hybridity bridges neurological and antimicrobial domains, enabling potential dual-target applications against comorbid conditions like HIV-associated neurocognitive disorders where microbial and CNS targets coexist [2] [3] [6].
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5